3-Formylbenzenesulfonic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonation of Salicylaldehyde: One common method for synthesizing 3-Formylbenzenesulfonic acid involves the sulfonation of salicylaldehyde using fuming sulfuric acid.
Oxidation of 4,4’-Diaminostilbene-2,2’-disulfonic Acid: Another method involves the one-step oxidation of 4,4’-diaminostilbene-2,2’-disulfonic acid using ferric salts.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfonation reactions using concentrated sulfuric acid or oleum. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Formylbenzenesulfonic acid can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 3-Carboxybenzenesulfonic acid.
Reduction: 3-Hydroxymethylbenzenesulfonic acid.
Substitution: Various substituted benzenesulfonic acids depending on the substituent introduced.
Scientific Research Applications
3-Formylbenzenesulfonic acid has diverse applications in scientific research:
Organic Synthesis: It serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its functional groups that can undergo further chemical modifications.
Electrochemistry: It finds application in electrochemical studies, where its redox properties are exploited for various analytical purposes.
Pharmaceuticals: The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-Formylbenzenesulfonic acid is primarily related to its functional groups. The formyl group can participate in nucleophilic addition reactions, while the sulfonic acid group can engage in acid-base reactions. These interactions enable the compound to act as a key intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The parent compound without the formyl group.
4-Formylbenzenesulfonic Acid: An isomer with the formyl group at the para position relative to the sulfonic acid group.
2-Formylbenzenesulfonic Acid: An isomer with the formyl group at the ortho position relative to the sulfonic acid group.
Uniqueness
3-Formylbenzenesulfonic acid is unique due to the position of the formyl group, which influences its reactivity and the types of reactions it can undergo. The meta position of the formyl group relative to the sulfonic acid group provides distinct electronic and steric effects, making it a valuable intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
3-formylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXZEDMLQMDMGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018993 | |
Record name | 3-Formylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-45-3 | |
Record name | 3-Formylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Formylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-FORMYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PB54HE80G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-hydroxy-3-formylbenzenesulfonic acid (5-sulfosalicylaldehyde) contribute to the racemization of amino acids in these heterogeneous catalytic systems?
A1: 4-Hydroxy-3-formylbenzenesulfonic acid (SSA) plays a crucial role in these heterogeneous catalysts by acting as a ligand. It immobilizes onto strongly basic anion exchange resins in their hydroxide (OH-) form. [, ] The SSA then forms a Schiff base complex with the amino acid in the presence of copper (II) ions. This complex formation is essential for the racemization reaction to occur. [, ]
Q2: What are the advantages of using a heterogeneous catalyst system based on anion exchange resins and 4-hydroxy-3-formylbenzenesulfonic acid for amino acid racemization?
A2: The research highlights several benefits of this approach:
- ** Reusability:** The heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times. []
- Enhanced Reaction Rate: The heterogeneous systems demonstrated significantly faster racemization kinetics compared to homogeneous counterparts. For instance, (S)-alanine racemization was accelerated 880 times compared to a homogeneous reaction. []
- Controllable Activity: The activity of the catalyst can be adjusted by modifying factors like the degree of neutralization of the anion exchanger with SSA and the quantity of copper (II) ions present. [, ]
- Structure-Activity Relationship: The studies reveal a correlation between the catalyst's activity and the "internal capacity" (f) of the anion exchanger, which is influenced by the type of quaternary ammonium groups present. Anion exchangers with s-hydroxyalkyl substituents exhibit higher catalytic activity. []
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